2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
Description
Properties
IUPAC Name |
2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-2(1-12)9-4/h12H,1H2,(H4,7,8,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIUVAGMIHZSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628570 | |
| Record name | 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21613-86-5 | |
| Record name | 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one, commonly referred to as a purine derivative, has garnered attention in biochemical research due to its structural similarity to nucleobases and potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 181.15 g/mol. Its unique structure allows it to interact with various biological systems, making it a candidate for further exploration in medicinal chemistry.
The chemical structure of this compound can be represented by the following:
- IUPAC Name : 2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one
- CAS Number : 21613-86-5
- Molecular Weight : 181.15 g/mol
- Canonical SMILES : C(C1=NC2=C(N1)C(=O)NC(=N2)N)O
Antiviral Properties
Research indicates that purine derivatives exhibit antiviral properties. A study showed that compounds similar to this compound can inhibit viral replication in cell cultures. Specifically, they target viral polymerases, leading to reduced viral loads in infected cells .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of certain enzymes involved in nucleotide metabolism. For example, it has shown inhibitory activity against xanthine oxidase, an enzyme crucial for purine degradation. Inhibition of this enzyme can lead to decreased uric acid levels, which is beneficial in treating conditions like gout .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death . The compound's ability to mimic natural nucleotides may facilitate its incorporation into RNA or DNA, potentially disrupting cancer cell proliferation.
Case Studies
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The presence of amino and hydroxymethyl groups enhances its binding affinity to enzymes and receptors involved in metabolic pathways.
- Nucleotide Mimicry : The compound's structure resembles adenine and other purines, allowing it to compete for binding sites.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, impacting oxidative stress responses.
- Signal Transduction Pathways : The compound could modulate pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The table below summarizes key structural analogues, their substituents, molecular formulas, and properties:
Key Research Findings
Hydrophilicity and Solubility
The hydroxymethyl group in the target compound increases polarity compared to methyl or alkylamino substituents (e.g., in and ). This property may enhance aqueous solubility, critical for bioavailability in drug design.
Coordination Chemistry
Analogues with diazenyl () or sulfanyl groups () exhibit strong metal-binding capabilities. For example, the diazenyl derivative forms tetrahedral complexes with Ag(I) and Cu(II), enabling applications in catalysis or materials science.
Enzyme Inhibition
The sulfanyl-phenylketone analogue () inhibits 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) in E. coli, a target for antibiotic development.
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with commercially available purine derivatives such as N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide or guanine derivatives.
- Ethylene glycol or related diols are used as precursors for the hydroxymethyl side chain.
- Paraformaldehyde and acid catalysts (e.g., HCl) facilitate the introduction of hydroxymethyl groups via chloromethylation or related reactions.
Acid-Catalyzed Phase Transfer Catalysis (PTC) for Selective Alkylation
A notable method involves acid-catalyzed phase transfer catalysis to selectively alkylate the purine ring at the 9-position with hydroxymethyl groups derived from ethylene glycol derivatives:
- Ethylene glycol is first converted with paraformaldehyde and hydrogen chloride to form a dichloro intermediate.
- This intermediate is transformed into diacetate derivatives.
- The diacetate is then reacted with 2,9-diacetylguanine in the presence of p-toluenesulfonic acid (TsOH) as acid catalyst and tetrabutylammonium bromide (TBAB) as phase transfer catalyst in a high-boiling solvent (Dowtherm Q) at elevated temperatures (~150 °C).
- The reaction proceeds under vacuum to remove acetic anhydride by-products, yielding a diacetylated purine derivative.
- Subsequent hydrolysis and treatment with ethanolamine and aqueous acid lead to the target compound after purification steps including recrystallization and filtration.
This method emphasizes the importance of phase transfer catalysis to achieve selective monoalkylation and minimize symmetrical by-products, a common challenge in monofunctionalization of 1,2-diols.
Enzymatic and Chemical Deamination Pathways
Although more relevant to related purine nucleosides, enzymatic deamination of adenosine derivatives using adenosine deaminase has been employed to prepare oxidized purine analogues. This method involves:
- Incubation of 7,8-dihydro-8-oxo-2′-deoxyadenosine with adenosine deaminase in aqueous media.
- Isolation of the product by concentration, recrystallization, and drying.
- Subsequent chemical modifications such as protection of hydroxyl groups using dimethoxytrityl chloride in organic solvents under an inert atmosphere.
While this approach is more typical for nucleoside analogues, it highlights the use of enzymatic specificity in purine derivative synthesis.
Industrial and Large-Scale Considerations
- Industrial synthesis requires purification steps such as distillation of intermediates (e.g., monoacylated ethylene glycol esters) and chromatographic purification to remove impurities.
- Control of reaction pH and temperature is critical to avoid side reactions such as over-hydrolysis or formation of symmetrical compounds.
- Phase transfer catalysts and acid catalysts are optimized to improve yield and selectivity.
- Vacuum distillation is employed to remove volatile by-products and drive reactions to completion.
Comparative Table of Preparation Steps and Conditions
| Step | Reactants / Intermediates | Conditions / Catalysts | Outcome / Notes |
|---|---|---|---|
| 1 | Ethylene glycol + paraformaldehyde + HCl | No solvent, room temp to 150 °C | Formation of dichloro derivative (chloromethylation) |
| 2 | Dichloro derivative → diacetate | Acetylation conditions | Protected intermediate for selective alkylation |
| 3 | Diacetate + 2,9-diacetylguanine | TsOH, TBAB, Dowtherm Q, 110–150 °C, vacuum | Selective alkylation at purine N9 position |
| 4 | Hydrolysis with ethanolamine + aqueous HCl | Reflux, pH adjustment, filtration | Deprotection and formation of hydroxymethyl purine |
| 5 | Purification | Recrystallization, filtration, DMSO treatment | Isolation of pure 2-amino-8-(hydroxymethyl) purine derivative |
Research Findings and Notes on Synthesis Challenges
- Selective monoalkylation of purine rings is challenging due to competing symmetrical substitution; phase transfer catalysis with TBAB has proven effective in overcoming this.
- Control of pH during hydrolysis is critical; overly acidic conditions (pH < 1) can lead to ring protonation and undesired side reactions.
- The use of high-boiling solvents like Dowtherm Q facilitates removal of by-products and drives the reaction forward.
- Enzymatic methods provide mild and selective transformations but are typically limited to nucleoside analogues rather than free purine bases.
- Industrial scale-up requires careful control of reagent stoichiometry and purification to minimize impurities related to starting glycol or symmetrical by-products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step pathways, often involving condensation reactions between purine precursors and hydroxymethyl-containing intermediates. Critical steps include protecting group strategies for the hydroxymethyl moiety to prevent side reactions. For example, using bases like pyridine or diisopropylethylamine (DIPEA) in aprotic solvents (e.g., 1-methylpyrrolidin-2-one) can enhance nucleophilic substitution efficiency. Purification via crystallization or chromatography (e.g., silica gel) is essential to isolate high-purity products. Reaction temperatures (20–150°C) and stoichiometric ratios of reagents (e.g., acyl chlorides) significantly impact yield .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H and C NMR, focusing on the hydroxymethyl proton signals (δ ~4.5–5.5 ppm) and purine ring protons.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <5 ppm mass accuracy.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
Structural ambiguity in tautomeric forms can be resolved via X-ray crystallography or computational modeling (DFT) .
Q. What are the critical considerations in designing in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known purine-binding domains (e.g., adenosine receptors, kinases).
- Assay Conditions : Optimize buffer pH (7.4), ionic strength, and cofactor requirements (e.g., Mg for kinases). Include controls for non-specific binding (e.g., DMSO vehicle).
- Binding Affinity Measurement : Use surface plasmon resonance (SPR) or fluorescence polarization (FP) to quantify K values. For enzyme inhibition, employ kinetic assays (e.g., NADH-coupled detection).
Data reproducibility requires triplicate measurements and standardized protocols .
Advanced Research Questions
Q. How should researchers approach conflicting data regarding the compound's binding affinity across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific artifacts (e.g., fluorescence quenching in FP assays) or conformational flexibility of the compound. Strategies include:
- Orthogonal Validation : Cross-validate using isothermal titration calorimetry (ITC) or radioligand binding assays.
- Structural Analysis : Co-crystallize the compound with its target to identify binding modes. Compare with computational docking results (e.g., AutoDock Vina).
- Buffer Optimization : Test varying pH, redox conditions, or detergent additives to stabilize the target protein .
Q. What strategies are effective in mitigating by-product formation during the final stages of the compound's synthesis?
- Methodological Answer : By-products often stem from incomplete protection/deprotection of the hydroxymethyl group or purine ring oxidation. Mitigation approaches:
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress.
- Temperature Control : Maintain low temperatures (0–5°C) during acylations to minimize side reactions.
- Selective Crystallization : Exploit differential solubility of by-products in mixed solvents (e.g., ethyl acetate/methanol).
For persistent impurities, employ preparative HPLC with gradient elution .
Q. How do solvent polarity and temperature gradients influence the crystallization efficiency of this compound?
- Methodological Answer : Crystallization efficiency is maximized in solvents with intermediate polarity (e.g., ethanol/water mixtures). Key parameters:
- Solvent Screening : Test binary/ternary solvent systems (e.g., DMSO/water, acetone/hexane) to identify optimal supersaturation conditions.
- Cooling Rate : Slow cooling (0.5°C/min) from elevated temperatures (~60°C) promotes large, high-quality crystals.
- Seeding : Introduce microcrystalline seeds to control nucleation.
X-ray diffraction-quality crystals often require vapor diffusion methods (e.g., hanging drop) .
Q. What advanced spectroscopic techniques can resolve tautomeric or conformational ambiguities in the purine core?
- Methodological Answer :
- Dynamic NMR : Detect tautomerization kinetics in DMSO-d at variable temperatures (25–80°C).
- Solid-State NMR : Compare solution and solid-state N spectra to identify dominant tautomers.
- Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and amine (N-H) stretching frequencies to distinguish between keto-enol or amino-imino forms.
Computational IR/Raman simulations (e.g., Gaussian 09) can corroborate experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
